N'-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide
Overview
Description
N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide is an organic compound that features a conjugated system with a nitrophenyl group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 4-aminophenyl derivative.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and nonlinear optical materials due to its conjugated system.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The conjugated system allows for electron delocalization, which can influence its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-enylidene]benzene-1,4-diamine
- N,N-Dimethyl-4-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1-naphthylamine
Uniqueness
N’-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide is unique due to its specific combination of a nitrophenyl group and a pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific reactivity and interaction profiles.
Properties
IUPAC Name |
N-[(E)-[(E)-3-(4-nitrophenyl)prop-2-enylidene]amino]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-15(13-7-10-16-11-8-13)18-17-9-1-2-12-3-5-14(6-4-12)19(21)22/h1-11H,(H,18,20)/b2-1+,17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHGEUVOQANZLU-UIZJRPAISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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